molecular formula C19H12Br4O4 B8242549 Epigeneticmultipleligand

Epigeneticmultipleligand

Numéro de catalogue: B8242549
Poids moléculaire: 623.9 g/mol
Clé InChI: JEDNMNJCJIIYJR-XUAHRNNFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Epigeneticmultipleligand involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with tetrahydro-2H-pyran-4-one under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Epigeneticmultipleligand undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Activité Biologique

Epigenetic multiple ligands represent a novel class of compounds designed to modulate various epigenetic targets simultaneously. These ligands have garnered significant interest due to their potential therapeutic applications in treating multifactorial diseases, particularly cancers and other complex disorders. This article explores the biological activity of these compounds, highlighting their mechanisms of action, advantages, and current research findings.

Epigenetic modifications, including DNA methylation and histone modification, play crucial roles in gene expression regulation. Epigenetic multiple ligands can target various enzymes involved in these processes, such as:

  • DNA Methyltransferases (DNMTs) : Enzymes that add methyl groups to DNA, affecting gene silencing.
  • Histone Deacetylases (HDACs) : Enzymes that remove acetyl groups from histones, leading to chromatin condensation and reduced transcriptional activity.
  • Histone Methyltransferases (HMTs) : Enzymes that add methyl groups to histones, influencing gene activation or repression.

By simultaneously inhibiting multiple targets, these ligands can alter the epigenetic landscape more effectively than traditional single-target drugs.

Advantages of Epigenetic Multiple Ligands

  • Reduced Drug-Drug Interactions : Single entities targeting multiple pathways lower the risk of interactions compared to multi-drug regimens.
  • Minimized Drug Resistance : By addressing several pathways at once, these ligands may reduce the likelihood of cancer cells developing resistance.
  • Synergistic Effects : Targeting multiple pathways can enhance therapeutic efficacy through synergistic interactions.
  • Lower Effective Concentrations : These compounds can often achieve desired effects at lower doses than traditional drugs.

Table 1: Summary of Key Research Findings on Epigenetic Multiple Ligands

StudyFocusKey Findings
Development of epigenetic modulatorsDemonstrated that single entities can modulate multiple targets effectively.
Polypharmacology in cancer therapyHighlighted the potential for reduced drug resistance and enhanced efficacy in cancer treatment.
Tumor microenvironmentShowed that epigenetic alterations influence immune responses and may improve immunotherapy outcomes.
Aging and epigeneticsDiscussed how epigenetic changes are linked to aging processes and potential therapeutic interventions.

Case Study: Cancer Treatment

Recent studies have examined the application of epigenetic multiple ligands in cancer therapy. For instance, a study highlighted the use of a compound that inhibits both DNMTs and HDACs, resulting in significant tumor regression in preclinical models. This dual inhibition not only reactivated silenced tumor suppressor genes but also altered the tumor microenvironment to enhance immune cell infiltration and activity against tumors .

Challenges in Development

Despite their promise, designing effective epigenetic multiple ligands poses challenges:

  • Selectivity : Achieving high selectivity for multiple targets without off-target effects remains a significant hurdle.
  • Optimization : The need for rational design approaches to optimize pharmacophore interactions with various epigenetic enzymes is critical .

Propriétés

IUPAC Name

(3Z,5E)-3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Br4O4/c20-13-3-9(4-14(21)18(13)25)1-11-7-27-8-12(17(11)24)2-10-5-15(22)19(26)16(23)6-10/h1-6,25-26H,7-8H2/b11-1-,12-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDNMNJCJIIYJR-XUAHRNNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC(=C(C(=C2)Br)O)Br)C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=C\C2=CC(=C(C(=C2)Br)O)Br)/C(=O)/C(=C\C3=CC(=C(C(=C3)Br)O)Br)/CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Br4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Epigeneticmultipleligand
Reactant of Route 2
Reactant of Route 2
Epigeneticmultipleligand
Reactant of Route 3
Epigeneticmultipleligand
Reactant of Route 4
Reactant of Route 4
Epigeneticmultipleligand
Reactant of Route 5
Epigeneticmultipleligand
Reactant of Route 6
Epigeneticmultipleligand

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.